molecular formula C9H12Cl2N2 B2959421 3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride CAS No. 2034352-33-3

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride

Cat. No.: B2959421
CAS No.: 2034352-33-3
M. Wt: 219.11
InChI Key: MUXKFSHKWDPJHM-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloro group and a pyrrolidine ring

Scientific Research Applications

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of nicotinic acetylcholine receptors and their role in neurological disorders.

    Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.

Future Directions

The future directions for “3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride” and similar compounds likely involve further exploration of their potential uses in medicinal chemistry . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyrrolidine N-oxides.

    Reduction: Piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)pyridine
  • 3-Chloro-2-fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine
  • 2-Chloropyrimidine

Uniqueness

3-Chloro-2-(pyrrolidin-1-yl)pyridine hydrochloride is unique due to the presence of both a chloro group and a pyrrolidine ring on the pyridine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the pyrrolidine ring contributes to its biological activity and binding affinity.

Properties

IUPAC Name

3-chloro-2-pyrrolidin-1-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXKFSHKWDPJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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